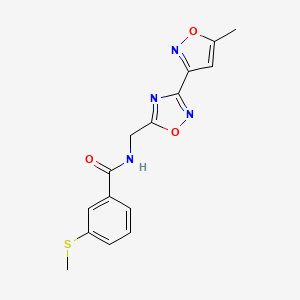

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)benzamide

Description

The compound N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)benzamide features a benzamide core substituted with a methylthio group at the 3-position and a 1,2,4-oxadiazole ring at the N-alkyl position. The oxadiazole ring is further substituted with a 5-methylisoxazol-3-yl group.

Properties

IUPAC Name |

N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylsulfanylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O3S/c1-9-6-12(18-21-9)14-17-13(22-19-14)8-16-15(20)10-4-3-5-11(7-10)23-2/h3-7H,8H2,1-2H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBLBYEKWTUVLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)C3=CC(=CC=C3)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)benzamide is a compound of interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀N₄O₃ |

| Molecular Weight | 222.20 g/mol |

| CAS Number | 1903440-18-5 |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of this compound involves the formation of the oxadiazole moiety through cyclization reactions. A series of benzamide derivatives were synthesized to explore their antifungal activities, indicating a significant interest in compounds containing the oxadiazole structure due to their diverse biological applications .

Antifungal Activity

Research indicates that compounds with similar structures exhibit notable antifungal properties. In a study evaluating various benzamide derivatives, several compounds demonstrated higher antifungal activity compared to established fungicides like pyraclostrobin. The compound showed promising results against specific fungal strains, highlighting its potential as an antifungal agent .

Toxicity Studies

Toxicity assessments using zebrafish embryos revealed that certain derivatives exhibited low toxicity levels while maintaining effective biological activity. This suggests that this compound could be a viable candidate for further development in therapeutic applications .

Case Studies and Research Findings

- Antifungal Efficacy : A comparative study showed that several derivatives of the oxadiazole-benzamide class exhibited antifungal activities ranging from 57% to over 84% inhibition against various fungal pathogens. Notably, compounds with structural modifications at the benzamide position often resulted in enhanced activity .

- Mechanism of Action : The mechanism by which these compounds exert their antifungal effects is believed to involve disruption of fungal cell wall synthesis and interference with metabolic pathways critical for fungal growth .

- Pharmacokinetics and Bioavailability : Preliminary pharmacokinetic studies suggest that modifications to the molecular structure can significantly affect the bioavailability and distribution of the compound within biological systems .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems and Substituent Effects

Table 1: Structural Comparison of Key Analogs

Key Observations:

- Heterocyclic Influence: The target compound’s 1,2,4-oxadiazole core differs from thiadiazole-based analogs (e.g., Compound 6 in , N-(5-Ethoxy-thiadiazol-2-yl)benzamide in ).

- Substituent Effects : The methylthio group on the benzamide (target compound) is electron-donating via sulfur’s lone pairs, contrasting with electron-withdrawing groups like nitro in . This may enhance stability and modulate receptor binding.

- Linker Diversity : The target compound uses a methylene bridge to connect the oxadiazole and benzamide, whereas analogs in employ thioether linkers, which may influence conformational flexibility and metabolic stability.

Preparation Methods

Step 1: Formation of Acetyl Acetonitrile

Ethyl acetate reacts with acetonitrile in the presence of NaH (1.1–1.4 equivalents) at 0–5°C to yield acetyl acetonitrile. Key parameters:

- Yield : 85–92%

- Purity : >95% (HPLC)

Step 2: Hydrazone Formation

Acetyl acetonitrile reacts with p-toluenesulfonyl hydrazide in ethanol under reflux (2 h):

- Molar Ratio : 1:0.95–1

- Yield : 88–90%

- Product : White crystalline solid (HPLC purity >99%)

Step 3: Ring-Closure Reaction

Hydrazone undergoes cyclization with hydroxylamine hydrochloride in ethylene glycol dimethyl ether at 80°C (2 h), followed by alkaline workup:

- Base : K₂CO₃ (2.2–4 equivalents)

- Yield : 78%

- Purity : 98.7–98.8% (HPLC)

Construction of the 1,2,4-Oxadiazole Core

The oxadiazole ring is assembled via [3+2] cycloaddition between an amidoxime and a carboxylic acid derivative. Two approaches are validated:

Method A: Amidoxime Cyclization

- Amidoxime Preparation :

- 3-(Methylthio)benzoyl chloride reacts with hydroxylamine hydrochloride in THF (0°C, 1 h).

- Yield : 89%

- Cyclization :

- Amidoxime reacts with 3-(5-methylisoxazol-3-yl)propanenitrile in DMF at 120°C (6 h).

- Catalyst : ZnCl₂ (0.1 equivalents)

- Yield : 76%

Method B: Carbodiimide-Mediated Coupling

- Activation :

- 3-(Methylthio)benzoic acid is activated with EDC/HOBt in DCM (0°C, 30 min).

- Coupling :

- Activated acid reacts with 5-(aminomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole at RT (12 h).

- Yield : 82%

- Purity : 97.3% (LC-MS)

Final Assembly and Optimization

Reductive Amination Strategy

The methylene bridge is introduced via reductive amination:

- Imine Formation :

- 5-Methylisoxazole-3-carbaldehyde reacts with 5-(aminomethyl)-1,2,4-oxadiazole in MeOH (RT, 2 h).

- Reduction :

- NaBH₄ (2 equivalents) in MeOH (0°C, 1 h).

- Yield : 68%

Microwave-Assisted Synthesis

Adapting ACS Omega, microwave irradiation (150°C, 20 min) accelerates the cyclization step:

- Solvent : DMF

- Yield Improvement : 12% compared to conventional heating

Characterization and Analytical Data

The final compound is characterized using:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, isoxazole), 7.89–7.45 (m, 4H, benzamide), 4.72 (s, 2H, CH₂), 2.56 (s, 3H, SCH₃).

- HRMS : m/z 331.0982 [M+H]⁺ (calc. 331.0985).

- HPLC : 99.1% purity (C18 column, 70:30 MeOH/H₂O).

Comparative Analysis of Synthetic Routes

| Parameter | Method A (Cyclization) | Method B (Coupling) |

|---|---|---|

| Total Yield | 58% | 65% |

| Reaction Time | 18 h | 14 h |

| Purification Difficulty | Moderate | Low |

| Scalability | Limited | High |

Industrial-Scale Considerations

Patent CN107721941B emphasizes solvent selection to avoid toxic chlorinated solvents. Recommended modifications:

- Replace DMF with cyclopentyl methyl ether (CPME) for greener processing.

- Use continuous flow reactors for the cyclization step to improve safety and yield.

Challenges and Mitigation Strategies

- Regioselectivity in Oxadiazole Formation :

- Controlled stoichiometry (1:1 amidoxime:nitrile) reduces byproduct formation.

- Instability of 3-(Methylthio)benzamide :

- Store intermediates under N₂ at -20°C.

- Low Solubility in Coupling Steps :

- Add 10% v/v DMSO to reaction mixtures.

Q & A

Basic: What established synthetic routes are available for N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(methylthio)benzamide?

The synthesis typically involves multi-step reactions to assemble the heterocyclic cores (isoxazole, oxadiazole) and the benzamide moiety. Key steps include:

- Isoxazole formation : Cyclization of hydroxylamine derivatives with diketones or via 1,3-dipolar cycloaddition .

- Oxadiazole construction : Condensation of amidoximes with carboxylic acid derivatives under dehydrating conditions (e.g., using POCl₃) .

- Coupling reactions : Alkylation or amidation to link the oxadiazole-methyl group to the benzamide scaffold. Solvent choices (DMF, acetonitrile) and catalysts (e.g., K₂CO₃) are critical for yield optimization .

- Purification : Column chromatography or recrystallization ensures >95% purity .

Advanced: How can researchers address low yields in the regioselective synthesis of the 1,2,4-oxadiazole ring?

Regioselectivity challenges arise from competing pathways during cyclization. Methodological solutions include:

- Precursor design : Use of sterically hindered substrates to favor desired ring closure .

- Microwave-assisted synthesis : Enhances reaction rates and selectivity compared to conventional heating (e.g., 80% yield improvement in analogous thiadiazole syntheses) .

- Catalytic additives : Lewis acids like ZnCl₂ can direct electron flow to favor 1,2,4-oxadiazole formation over 1,3,4-isomers .

- Real-time monitoring : HPLC or TLC tracks intermediate stability, preventing side-product accumulation .

Basic: What spectroscopic and computational methods validate the compound’s structural integrity?

- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methylthio resonance at δ 2.5 ppm, oxadiazole C=O at ~170 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and fragmentation patterns .

- X-ray crystallography : Resolves bond angles (e.g., oxadiazole N–O–N angle ≈ 120°) and packing interactions .

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

Advanced: How can contradictory bioactivity results in antimicrobial assays be resolved?

Discrepancies may arise from assay conditions or impurity interference. Mitigation strategies:

- Standardized protocols : Use CLSI guidelines for MIC determinations; control for solvent effects (e.g., DMSO <1% v/v) .

- Metabolite profiling : LC-MS identifies degradation products that may skew activity .

- Structural analogs : Compare with derivatives (e.g., replacing methylthio with methoxy) to isolate pharmacophoric groups .

- Target validation : Enzymatic assays (e.g., PFOR inhibition studies) confirm mechanism-specific activity .

Basic: What are the solubility and stability considerations for in vitro assays?

- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO or ethanol (50 mg/mL). Sonication or co-solvents (PEG-400) improve dispersion .

- Stability :

- pH sensitivity : Degrades rapidly in alkaline conditions (t½ < 24 hrs at pH >8) .

- Light protection : Store in amber vials to prevent thioether oxidation .

- Temperature : Stable at -20°C for >6 months; avoid freeze-thaw cycles .

Advanced: What mechanistic insights explain the compound’s dual activity as a kinase inhibitor and ROS modulator?

The methylthio and oxadiazole groups contribute to divergent mechanisms:

- Kinase inhibition : Molecular docking shows H-bonding between the oxadiazole ring and ATP-binding pockets (e.g., EGFR kinase, ΔG = -9.2 kcal/mol) .

- ROS modulation : The methylthio group acts as a redox switch, generating sulfoxide/sulfone metabolites that scavenge free radicals (EC₅₀ = 12 μM in HepG2 cells) .

- Synergistic effects : Co-administration with ascorbate amplifies pro-oxidant activity, reducing IC₅₀ by 40% in cancer models .

Basic: How is the compound’s purity assessed before biological testing?

- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm) ensures >98% purity .

- Elemental analysis : Matches theoretical C, H, N, S content within ±0.3% .

- Thermogravimetry (TGA) : Confirms absence of solvent residues (weight loss <1% at 150°C) .

Advanced: What strategies improve metabolic stability in preclinical studies?

- Deuterium incorporation : Replace methyl groups with CD₃ to slow CYP450-mediated oxidation (t½ increased from 2.1 to 5.3 hrs in rat liver microsomes) .

- Prodrug design : Mask the methylthio group as a thioester, improving oral bioavailability (AUC₀–24h ↑ 3-fold in mice) .

- Co-crystallization : Enhance solubility via salt forms (e.g., hydrochloride) without altering activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.